
Abiocine; DHSM; DST
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrostreptomycin is a derivative of streptomycin, belonging to the aminoglycoside class of antibiotics. It is known for its bactericidal properties and was primarily used in the treatment of tuberculosis. The compound acts by binding to the bacterial ribosome, leading to the synthesis of defective proteins and ultimately causing bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized through the reduction of streptomycin. The reduction process involves the use of hydrogen gas in the presence of a palladium catalyst. This reaction converts the aldehyde group in streptomycin to a hydroxyl group, resulting in dihydrostreptomycin .
Industrial Production Methods: Industrial production of dihydrostreptomycin typically involves fermentation processes using the bacterium Streptomyces griseus. The fermentation medium often contains glucose and soyabean meal, which provide the necessary nutrients for bacterial growth and antibiotic production. The fermentation process is followed by extraction and purification steps to isolate dihydrostreptomycin .
Chemical Reactions Analysis
Types of Reactions: Dihydrostreptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Dihydrostreptomycin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: As mentioned earlier, the reduction of streptomycin to dihydrostreptomycin involves hydrogen gas and a palladium catalyst.
Substitution: Substitution reactions can occur at the amino groups of dihydrostreptomycin, often using reagents like acyl chlorides or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of dihydrostreptomycin, which may have altered biological activities .
Scientific Research Applications
Dihydrostreptomycin has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Research on dihydrostreptomycin has provided insights into bacterial resistance mechanisms and the role of ribosomal proteins in protein synthesis.
Medicine: Although its use in humans has been limited due to ototoxicity, dihydrostreptomycin has been used in veterinary medicine to treat bacterial infections in animals.
Industry: The compound is used in the agricultural industry to control bacterial diseases in crops and honeybees
Mechanism of Action
Dihydrostreptomycin exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The result is the death of the bacterial cell. The compound is actively transported across the bacterial cell membrane, and its interaction with the ribosome is irreversible .
Comparison with Similar Compounds
Streptomycin: The parent compound of dihydrostreptomycin, also an aminoglycoside antibiotic, but with higher toxicity.
Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity but different side effect profiles.
Neomycin: Similar in structure and function but primarily used topically due to its toxicity when administered systemically.
Uniqueness: Dihydrostreptomycin is unique in its reduced toxicity compared to streptomycin, making it a preferable choice in certain applications. its use has been limited due to the development of bacterial resistance and its ototoxic effects .
Properties
Molecular Formula |
C21H41N7O12 |
|---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[(4R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,21-/m1/s1 |
InChI Key |
ASXBYYWOLISCLQ-YIPNGZDRSA-N |
Isomeric SMILES |
CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


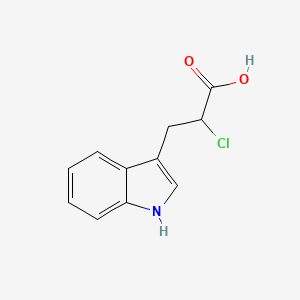
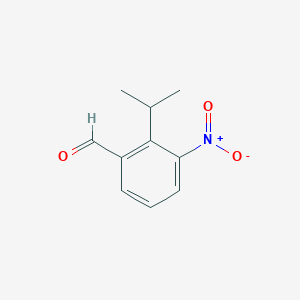
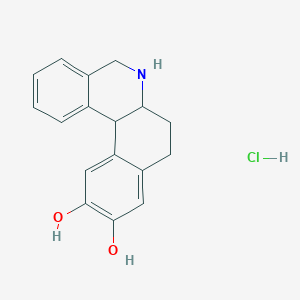
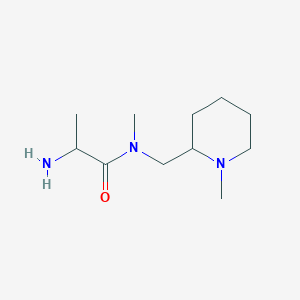
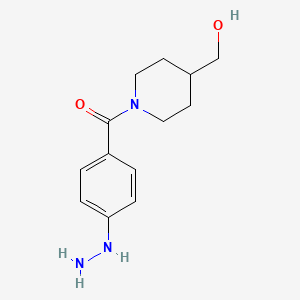
![5(4H)-Oxazolone, 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylene]-](/img/structure/B14786079.png)
![Methyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14786087.png)
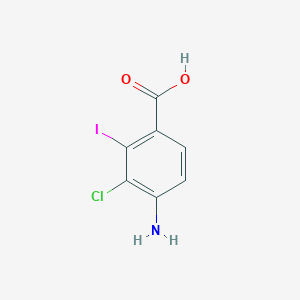
![N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14786102.png)
![6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14786110.png)

![2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14786123.png)
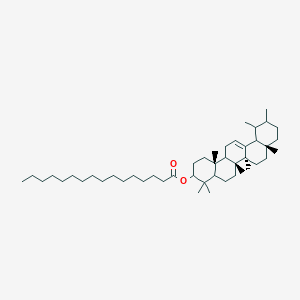
![Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14786134.png)
